molecular formula C11H16Cl2N4O B1417787 (1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride CAS No. 1158232-06-4

(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride

Cat. No. B1417787
M. Wt: 291.17 g/mol
InChI Key: HMYFXALELPJLCM-UHFFFAOYSA-N
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Description

(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride, abbreviated as OMPHCl, is a synthetic compound used in a variety of scientific applications. OMPHCl is a derivative of the pyrrolidinone family and is composed of a cyclic amine and an oxazole ring. OMPHCl is known for its ability to act as a reversible inhibitor of monoamine oxidase, which is an enzyme responsible for the breakdown of neurotransmitters. OMPHCl has been studied for its potential as an antidepressant and has been tested in a variety of laboratory experiments. In

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines exhibit unique arrangements generated from combinations of various interactions, including C–H⋯X, C–X⋯π, and π⋯π interactions. The presence of cage-type dimers and π(quinoline)⋯π(quinoline) interactions is significant in these compounds (de Souza et al., 2015).

Synthesis of Heterocyclic Systems

4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a derivative related to the oxazolo pyridine structure, demonstrates its potential in the synthesis of heterocyclic systems. It forms various significant compounds, showcasing the versatility of this group in synthesizing complex molecular structures (Bogolyubov et al., 2004).

Multi-component Synthesis of Derivatives

A variety of novel thiazolo/oxazolo pyridine derivatives were synthesized via a one-pot, multi-component reaction. This method emphasizes simplicity, high atom economy, and the use of a green reaction medium, signifying an efficient approach to synthesizing these derivatives (Bayat & Hosseini, 2018).

Optimized Synthesis Process

The synthesis of Oxazolo[4,5-b]pyridine-2(3H)-one from 2-amino-3-hydroxypyridine was optimized, showcasing the importance of solvents, solvent amount, and reactant ratios. The yield under optimal conditions reached 84.31%, demonstrating the potential for high-efficiency production (Ji-we, 2013).

properties

IUPAC Name

[1-([1,3]oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.2ClH/c12-6-8-3-5-15(7-8)11-14-10-9(16-11)2-1-4-13-10;;/h1-2,4,8H,3,5-7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYFXALELPJLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=NC3=C(O2)C=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride
Reactant of Route 2
(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride
Reactant of Route 3
(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride
Reactant of Route 4
(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride
Reactant of Route 6
(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride

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